

4-Hydroxyisophthalic Acid (CAS 636-46-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyisophthalic acid

Cat. No.: B119482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalic acid (4-HIPA), with the CAS number 636-46-4, is an aromatic carboxylic acid that has garnered significant interest in the scientific community. It is recognized as an impurity of acetylsalicylic acid and has been investigated for its potential therapeutic applications, ranging from neuroprotection and antioxidant activity to anti-cancer effects.[\[1\]](#)[\[2\]](#) This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for its synthesis and purification, and a detailed exploration of its biological activities and associated signaling pathways.

Physicochemical Properties

4-Hydroxyisophthalic acid is a white to off-white crystalline powder.[\[3\]](#) A comprehensive summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.

Identifier	Value
CAS Number	636-46-4
Molecular Formula	C ₈ H ₆ O ₅
Molecular Weight	182.13 g/mol
IUPAC Name	4-hydroxybenzene-1,3-dicarboxylic acid
Synonyms	4-HIPA, 4-Hydroxy-1,3-benzenedicarboxylic acid, 4-Hydroxy-m-phthalic acid

Property	Value	Source
Melting Point	>300 °C (decomposes)	--INVALID-LINK--
Boiling Point	447.5 °C at 760 mmHg (predicted)	--INVALID-LINK--
Solubility	Water: 0.3 g/L at 24 °C. Freely soluble in alcohol and ether. Slightly soluble in DMSO, Ethyl Acetate, and Methanol.	--INVALID-LINK--, --INVALID-LINK--
pKa	2 ± 0.10 (predicted)	--INVALID-LINK--
Density	1.612 g/cm ³	--INVALID-LINK--
Flash Point	238.6 °C	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--
Storage	2-8°C, protect from light	--INVALID-LINK--

Spectral Data	Details	Source
¹ H NMR	Spectra available	--INVALID-LINK--
¹³ C NMR	Spectra available	--INVALID-LINK--
IR Spectroscopy	Spectra available	--INVALID-LINK--
Mass Spectrometry	Spectra available	--INVALID-LINK--

Experimental Protocols

Synthesis of 4-Hydroxyisophthalic Acid

Several methods for the synthesis of **4-hydroxyisophthalic acid** have been reported. Below are detailed protocols for two common methods.

1. Modified Kolbe-Schmitt Reaction

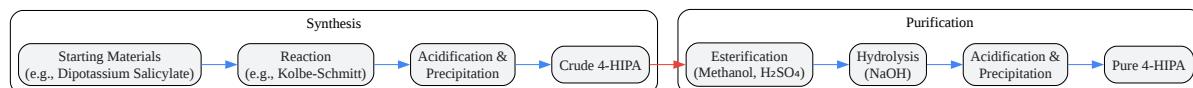
This method involves the carboxylation of a potassium salt of salicylic acid or p-hydroxybenzoic acid under high pressure and temperature.

- Materials: Dipotassium salicylate, potassium carbonate, carbon dioxide (high pressure), hydrochloric acid, water.
- Procedure:
 - A mixture of solid dipotassium salicylate and potassium carbonate is dried and placed in a high-pressure reaction bomb.
 - The bomb is subjected to a carbon dioxide pressure of approximately 1500 p.s.i.g.
 - The mixture is heated to 350°C for 6 hours.
 - After cooling and venting the bomb, the reaction product is dissolved in water.
 - The solution is acidified with hydrochloric acid to precipitate the crude **4-hydroxyisophthalic acid**.

- The precipitate is purified by several cycles of reprecipitation from an aqueous solution with hydrochloric acid.
- The final product is filtered and dried.

2. Synthesis from Salicylic Acid and Carbon Tetrachloride

This method involves the reaction of salicylic acid with carbon tetrachloride in an alkaline medium.


- Materials: Salicylic acid, carbon tetrachloride, alkaline medium (e.g., sodium hydroxide), copper powder (catalyst).
- Procedure:
 - Salicylic acid is dissolved in an aqueous alkaline medium.
 - Copper powder is added as a catalyst.
 - Carbon tetrachloride is added to the mixture.
 - The mixture is boiled under reflux.
 - After the reaction is complete, the mixture is cooled and acidified to precipitate the crude **4-hydroxyisophthalic acid**.
 - The crude product is then purified by recrystallization.

Purification of 4-Hydroxyisophthalic Acid

A common method for the purification of **4-hydroxyisophthalic acid**, especially when extracted from industrial residues, is through esterification followed by hydrolysis.

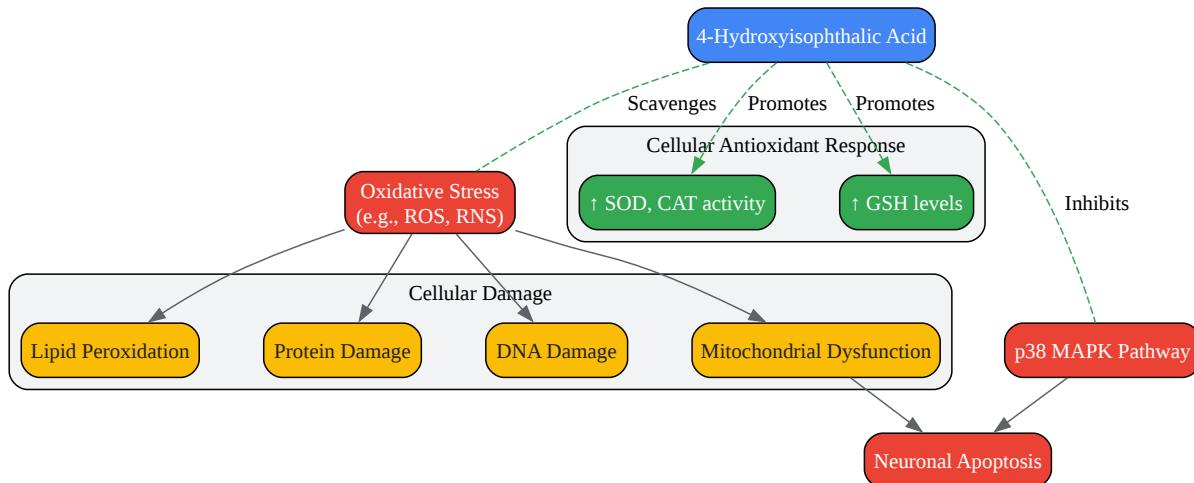
- Materials: Crude **4-hydroxyisophthalic acid**, methanol, concentrated sulfuric acid, sodium carbonate solution, sodium hydroxide solution.
- Procedure:

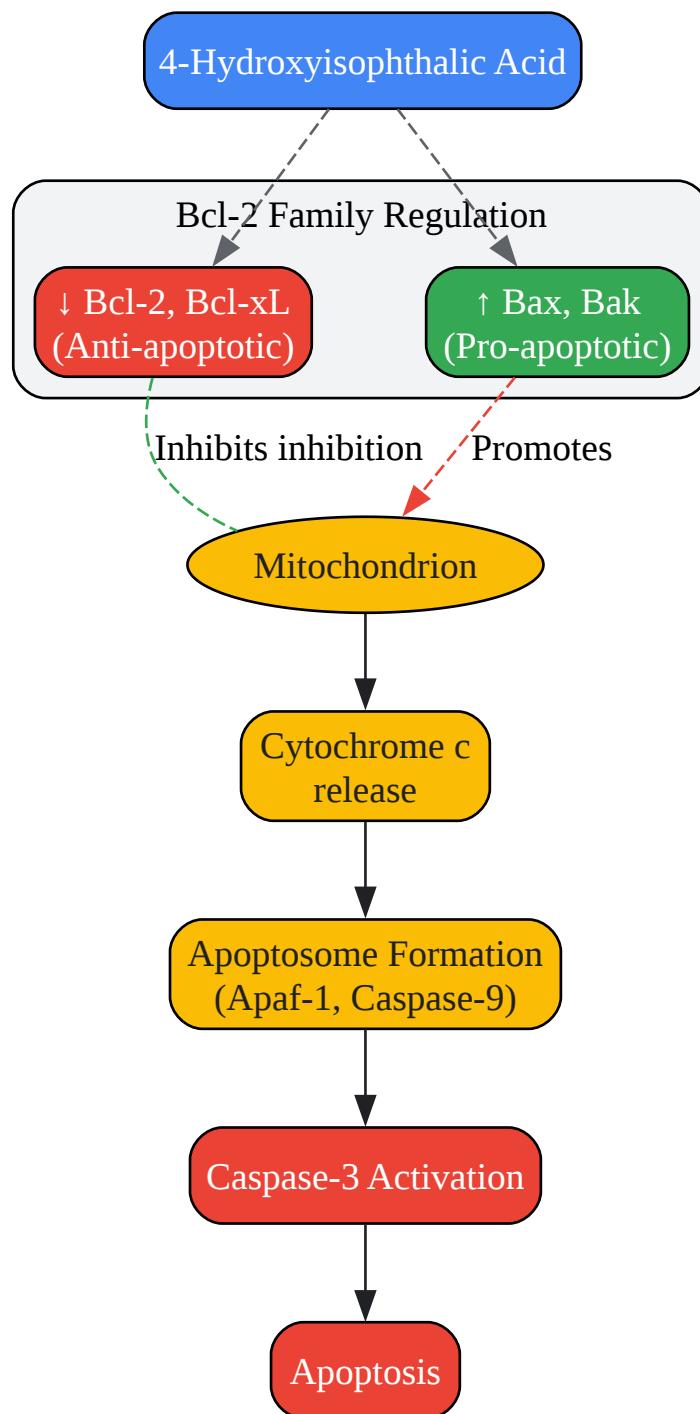
- Esterification: The crude **4-hydroxyisophthalic acid** is dissolved in dry methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 24 hours to form the dimethyl ester.
- Isolation of the Ester: Most of the methanol is distilled off, and the residue is added to a sodium carbonate solution to neutralize any remaining acid. The dimethyl 4-hydroxyisophthalate, being insoluble in the aqueous solution, can be separated.
- Hydrolysis: The purified dimethyl ester is then hydrolyzed back to **4-hydroxyisophthalic acid** by refluxing with an aqueous solution of sodium hydroxide.
- Precipitation: The resulting solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the pure **4-hydroxyisophthalic acid**.
- Final Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from aqueous methanol.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis and purification of **4-Hydroxyisophthalic acid**.

Biological Activities and Signaling Pathways


4-Hydroxyisophthalic acid exhibits a range of biological activities, with its antioxidant, neuroprotective, and anti-cancer properties being the most extensively studied.


Antioxidant and Neuroprotective Effects

4-HIPA has demonstrated potent antioxidant properties by scavenging free radicals and protecting against oxidative damage.^[1] Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress-mediated cellular damage.

The proposed mechanism of action involves:

- Direct Radical Scavenging: 4-HIPA can directly neutralize reactive oxygen species (ROS), thereby preventing damage to cellular components.[4]
- Enhancement of Endogenous Antioxidant Defenses: It has been shown to boost the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[5]
- Maintenance of Glutathione Levels: 4-HIPA helps in maintaining the intracellular levels of glutathione (GSH), a critical component of the cellular antioxidant defense system.[4][5]
- Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids, 4-HIPA protects cell membranes from damage.[4]
- Modulation of Signaling Pathways: Evidence suggests that 4-HIPA can inhibit the p38 MAPK signaling pathway, which is often activated by cellular stress and contributes to inflammation and apoptosis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxyisophthalic acid | 636-46-4 | FH05264 | Biosynth [biosynth.com]
- 2. Neuroprotective action of 4-Hydroxyisophthalic acid against paraquat-induced motor impairment involves amelioration of mitochondrial damage and neurodegeneration in *Drosophila* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Hydroxyisophthalic Acid (CAS 636-46-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119482#4-hydroxyisophthalic-acid-cas-number-636-46-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

